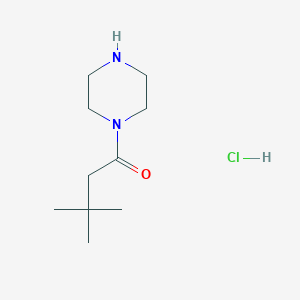
3-((2,6-dimethylpyrimidin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrimidine derivatives involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N -dimethylaminoethanol as the one carbon source . This reaction tolerates many important functional groups .
Molecular Structure Analysis
The molecular structure of “3-((2,6-dimethylpyrimidin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide” is based on a pyrimidine core, which is a six-membered ring with two nitrogen atoms . The pyrimidine ring is substituted with a 2,6-dimethyl group, an oxy group, and a N-ethylpiperidine-1-carboxamide group.
Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives are diverse and can involve various substituents linked to the ring carbon and nitrogen atoms . The reactivities of these substituents can influence the overall chemical behavior of the compound .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The synthesis of pyrimidine derivatives, including those related to the compound , often involves microwave irradiative cyclocondensation, highlighting efficient pathways for creating complex molecules with potential biological activities. These methods have been applied to synthesize compounds evaluated for their insecticidal and antimicrobial potential, indicating the versatility of pyrimidine derivatives in developing new chemical entities with varied biological activities (Deohate & Palaspagar, 2020).
Potential Applications in Biomedical Research
Antimicrobial and Anticancer Activities : Pyrimidine derivatives synthesized using starting materials like citrazinic acid have shown promising antimicrobial and antifungal activities. Such activities suggest the compound's relevance in developing new antimicrobial agents (Hossan et al., 2012). Additionally, novel pyrazolopyrimidines derivatives have been evaluated as anticancer and anti-5-lipoxygenase agents, further indicating the potential of pyrimidine-based compounds in therapeutic applications (Rahmouni et al., 2016).
Anti-Inflammatory and Analgesic Agents : Research on benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds like visnaginone and khellinone has showcased their analgesic and anti-inflammatory activities. Such studies suggest the compound's framework could be beneficial in creating new anti-inflammatory and analgesic treatments (Abu‐Hashem et al., 2020).
Advanced Materials and Catalysis
Compounds with pyrimidine moieties have been explored as ligands in bimetallic composite catalysts, demonstrating their utility in facilitating Suzuki reactions in aqueous media. This application underscores the compound's potential role in developing new catalytic processes, especially for synthesizing heterobiaryls containing furyl and thienyl rings, which are crucial in material science and organic synthesis (Bumagin et al., 2019).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes that result in their antileishmanial and antimalarial activities .
Biochemical Pathways
It can be inferred from the antileishmanial and antimalarial activities of similar compounds that they may affect the life cycle of the leishmania and plasmodium parasites .
Result of Action
The antileishmanial and antimalarial activities of similar compounds suggest that they may inhibit the growth of the leishmania and plasmodium parasites .
Eigenschaften
IUPAC Name |
3-(2,6-dimethylpyrimidin-4-yl)oxy-N-ethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-4-15-14(19)18-7-5-6-12(9-18)20-13-8-10(2)16-11(3)17-13/h8,12H,4-7,9H2,1-3H3,(H,15,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDAODIORYGROG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCCC(C1)OC2=NC(=NC(=C2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

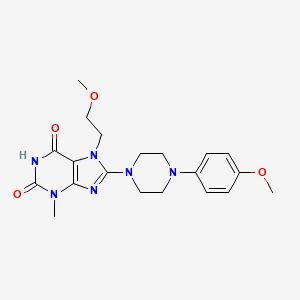
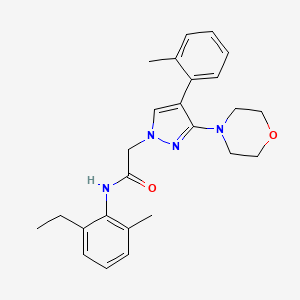

![4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-chloroaniline](/img/structure/B2385534.png)
![6-Benzyl-3-(4-bromophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2385536.png)
![N-[2-(4-chlorophenyl)ethyl]-3-[1-[2-(2-methylanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/structure/B2385537.png)
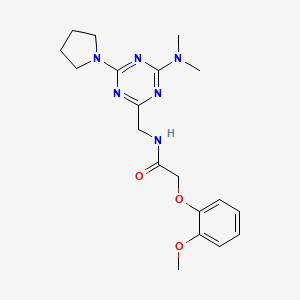
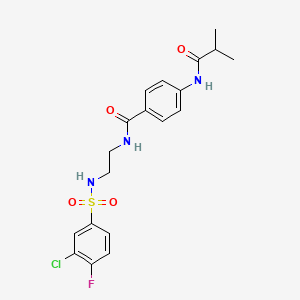

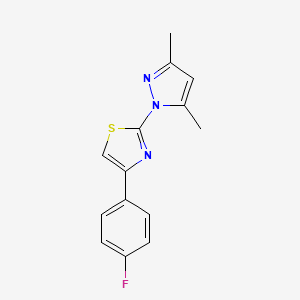
![2-Ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2385545.png)
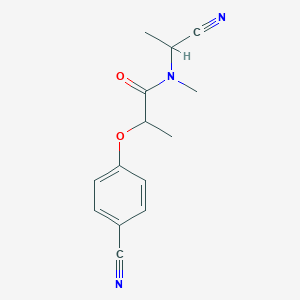
![N-[2-(2,5-dimethyl-1,3-oxazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2385548.png)
